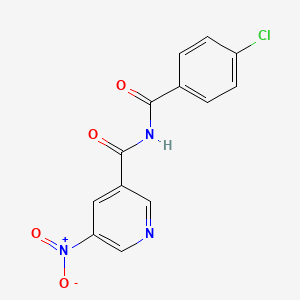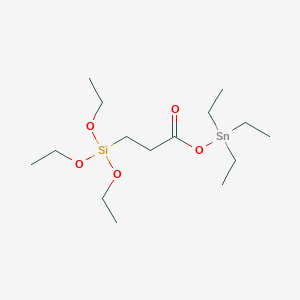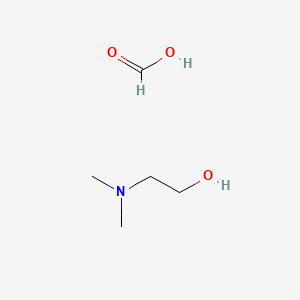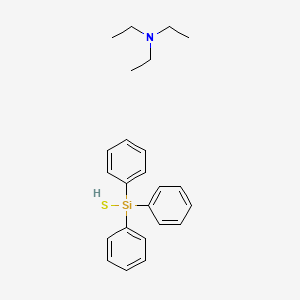
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is a chemical compound that features a brominated phenyl group and a dibrominated thiophene ring connected via a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to form 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone involves its interaction with molecular targets through its brominated phenyl and thiophene groups. These interactions can influence various pathways, including electron transport and molecular recognition processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
(4-Bromophenyl)(thiophen-2-yl)methanone: Lacks the additional bromine atoms on the thiophene ring.
2,5-Dibromothiophene: A simpler structure without the phenyl group.
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanone: Contains a dimethoxyphenyl group instead of the dibromothiophene.
Uniqueness: (4-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
特性
CAS番号 |
57248-22-3 |
|---|---|
分子式 |
C11H5Br3OS |
分子量 |
424.94 g/mol |
IUPAC名 |
(4-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-7-3-1-6(2-4-7)10(15)8-5-9(13)16-11(8)14/h1-5H |
InChIキー |
ACBVIJOILOMSNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC(=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
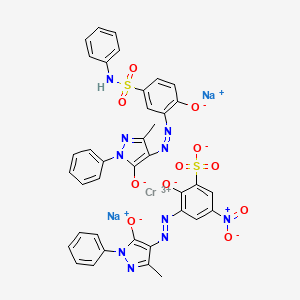

![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
